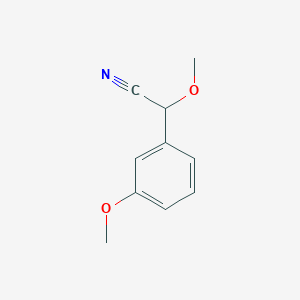

2-Methoxy-2-(3-methoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

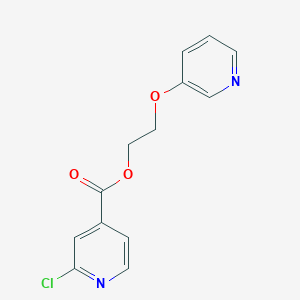

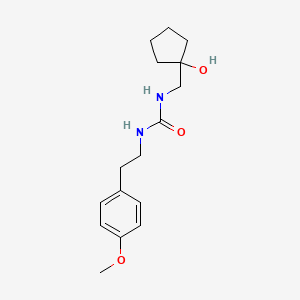

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 1491330-96-1 . It has a molecular weight of 177.2 . The IUPAC name for this compound is methoxy (3-methoxyphenyl)acetonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methoxy-2-(3-methoxyphenyl)acetonitrile is1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a liquid at room temperature .Scientific Research Applications

1. Solvolysis Reactions

The acid-catalyzed solvolysis of derivatives like 2-methoxy-2-phenyl-3-butene in acetonitrile and water mixtures results in various rearranged alcohols and ethers. This study helps in understanding the reaction mechanisms involving cleavage of carbon-oxygen bonds in similar compounds (Jia, Ottosson, Zeng, & Thibblin, 2002).

2. Kinetics of Elimination Reactions

The kinetics of dehydrochlorination of similar compounds, such as 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, reveals insights into the reaction mechanisms involving stable cation formation (Kumar & Balachandran, 2006).

3. Nucleophilic Aromatic Substitution

2-(2-Methoxyphenyl)acetonitrile derivatives are used in nucleophilic aromatic substitutions to synthesize indolenines, which are constituents of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

4. Electrochemical Reduction Studies

Studies on the electrochemical reduction of compounds like p-methoxyphenyl thiocyanates in acetonitrile reveal insights into the reductive cleavage mechanisms of S-CN bonds in thiocyanates (Houmam, Hamed, & Still, 2003).

5. Sonication Effects in Non-Radical Reactions

Investigating the kinetics of hydrolysis of compounds like 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures offers insights into sonochemistry beyond cavitation (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPQYTZCLYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-(3-methoxyphenyl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)

![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2476617.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine](/img/structure/B2476620.png)